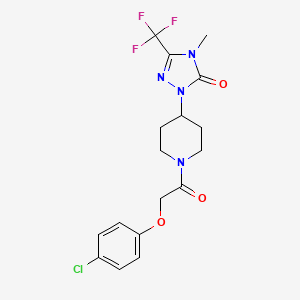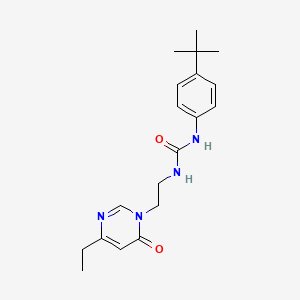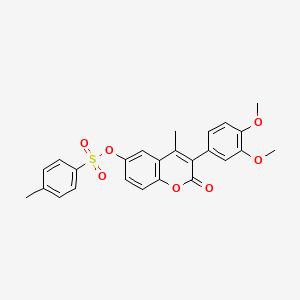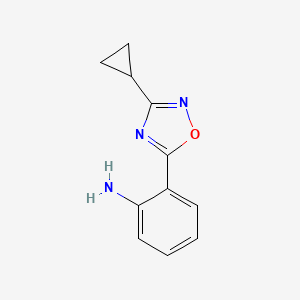![molecular formula C18H22N4O5S B2979043 Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 850936-95-7](/img/structure/B2979043.png)
Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . The compound also contains an oxadiazole ring and a methoxyphenyl group, both of which can contribute to its chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles or nucleophiles, and the oxadiazole ring might participate in cycloaddition reactions .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The compound of interest has been studied in the context of chemical synthesis and the evaluation of its biological activities. For example, research demonstrates the microwave-assisted synthesis of hybrid molecules containing this compound, which were then screened for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antioxidant Properties
Investigations into the antioxidant properties of similar piperazine derivatives, particularly focusing on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, have shown promising results. Screening for antioxidant activity using methods like DPPH, hydroxyl radical, and nitric oxide radical assays revealed that these compounds possess significant antioxidant capabilities, with some derivatives identified as potent radical scavengers (Mallesha et al., 2014).
Antimicrobial and Antifungal Activities
Further research into the synthesis of novel carbazole derivatives, including the piperazine and oxadiazole moiety, has shown that these compounds have considerable antibacterial and antifungal activities. Among the tested compounds, specific derivatives displayed significant activity against bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel compounds featuring the ethyl piperazine-1-carboxylate structure have been explored, with studies detailing their chemical properties and potential biological applications. These investigations provide a foundation for understanding the compound's utility in various scientific research domains, including its role in synthesizing agents with potential therapeutic applications (Mohamed, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-26-18(24)22-9-7-21(8-10-22)15(23)12-28-17-20-19-16(27-17)13-5-4-6-14(11-13)25-2/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJZVQBDQXBQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2978962.png)

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)


![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)


![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)